molecular formula C22H16F2N4O2 B2837419 (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea CAS No. 941946-34-5

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea

Cat. No. B2837419
CAS RN: 941946-34-5
M. Wt: 406.393
InChI Key: XWFKKIFRTRLRGQ-NHFJDJAPSA-N
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Description

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H16F2N4O2 and its molecular weight is 406.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea is part of a broader class of compounds known for their intriguing chemical and biological properties. Research has explored the synthesis, characterization, and potential applications of similar compounds, particularly focusing on their intermolecular interactions, antimicrobial activities, and potential in drug discovery.

  • Intermolecular Interactions

    Studies on related fluorobenzyl and fluorophenyl derivatives have highlighted the importance of lp⋯π intermolecular interactions. Such interactions play a crucial role in the structural and electronic properties of these compounds, influencing their potential applications in materials science and pharmaceuticals. The analysis of these interactions through Hirshfeld surfaces and quantum mechanical calculations provides deep insights into their nature and energetics, suggesting avenues for the design of novel compounds with desired properties (Shukla et al., 2014).

  • Antimicrobial Activities

    The antimicrobial properties of derivatives have been extensively studied, revealing a significant potential against both gram-positive and gram-negative bacteria. This research suggests that structural modifications, such as the introduction of fluorobenzyl and fluorophenyl groups, can enhance antimicrobial efficacy. These findings are critical for the development of new antibacterial agents with improved activity and selectivity (Saravanan et al., 2015).

  • Biological Evaluations

    The exploration of quinazoline derivatives in biological contexts, such as their role in inhibiting enzymes or receptors involved in disease pathways, underscores their potential as therapeutic agents. Studies have demonstrated the effectiveness of specific quinazoline compounds in modulating biological targets, offering promising leads for the development of drugs targeting cancer, infectious diseases, and neurodegenerative disorders. These evaluations are crucial for identifying compounds with high efficacy and selectivity for further development (Perković et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea involves the condensation of 4-fluorobenzaldehyde with 2-aminobenzamide to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde. This intermediate is then reacted with 4-fluoroaniline to form the corresponding imine, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with isocyanate to form the desired product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzamide", "4-fluoroaniline", "isocyanate" ], "Reaction": [ "Condensation of 4-fluorobenzaldehyde with 2-aminobenzamide to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "Reaction of 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with 4-fluoroaniline to form the corresponding imine", "Reduction of the imine to the corresponding amine", "Reaction of the amine with isocyanate to form (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea" ] }

CAS RN

941946-34-5

Molecular Formula

C22H16F2N4O2

Molecular Weight

406.393

IUPAC Name

1-(4-fluorophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C22H16F2N4O2/c23-15-7-5-14(6-8-15)13-28-20(18-3-1-2-4-19(18)26-22(28)30)27-21(29)25-17-11-9-16(24)10-12-17/h1-12H,13H2,(H2,25,27,29)

InChI Key

XWFKKIFRTRLRGQ-NHFJDJAPSA-N

SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=C(C=C3)F)NC(=O)NC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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